Cletoquine-d4 Oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

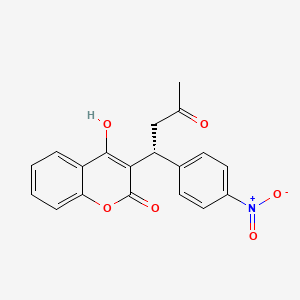

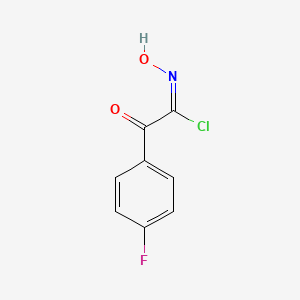

Cletoquine-d4 Oxalate is a major active metabolite of Hydroxychloroquine . It is produced in the liver by CYP2D6, CYP3A4, CYP3A5, and CYP2C8 isoenzymes . It is also a Chloroquine derivative and has the ability to act against the chikungunya virus (CHIKV) . It has antimalarial effects and has the potential for autoimmune diseases treatment .

Molecular Structure Analysis

The molecular formula of Cletoquine-d4 Oxalate is C18H20D4ClN3O5 . Its molecular weight is 401.88 . The SMILES representation of its structure is [2H]C([2H])(CC©Nc1ccnc2cc(Cl)ccc12)C([2H])([2H])NCCO.OC(=O)C(=O)O .Applications De Recherche Scientifique

1. Environmental and Biological Implications

Cletoquine-d4 Oxalate, in the context of its oxalate component, is significant in various environmental and biological processes. Oxalate is a key metabolite in fungal activities, influencing metal and mineral transformations, which are essential in processes like nutrient cycling, rock and mineral transformations, and bioweathering. These transformations have practical applications in environmental biotechnology, such as metal and radionuclide leaching, biorecovery, detoxification, and bioremediation. However, it's important to note that these processes can also lead to adverse effects like biodeterioration of materials, biocorrosion of metals, and affecting radionuclide speciation and mobility (Gadd et al., 2014).

2. Chemical and Material Sciences

In chemical and material sciences, oxalate compounds, such as those similar to Cletoquine-d4 Oxalate, are pivotal. They are involved in synthesizing various complexes and materials with unique properties. For instance, oxalate-bridged lanthanide(III) chains, synthesized ionothermally, exhibit field-induced slow relaxation of magnetization, suggesting potential applications in areas like quantum computing or advanced magnetic materials (Meng et al., 2013). Moreover, the presence of oxalate in complexes can lead to magnetic properties and interactions, as evidenced in heterotetranuclear oxalato-bridged Re(IV)3M(II) complexes, which demonstrate behaviors like single-molecule magnets (Martínez-Lillo et al., 2009).

3. Biomedical Research

In biomedical research, components structurally similar to Cletoquine-d4 Oxalate, such as oxalate ligands, are researched for their coordination properties with metal ions, which are relevant in neurological diseases like Alzheimer's. These studies provide insights into the design of drugs and understanding of disease mechanisms (Budimir et al., 2011).

4. Environmental Chemistry

In environmental chemistry, the oxalate component of Cletoquine-d4 Oxalate is relevant in processes like photo-Fenton degradation, where it aids in maintaining iron in solution and enhancing the photochemical activation of degradation processes. This has implications for water treatment and pollution management (Conte et al., 2019).

Orientations Futures

Cletoquine-d4 Oxalate can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Hydroxychloroquine . This suggests that it may have significant future applications in pharmaceutical research and development.

Propriétés

IUPAC Name |

2-[[4-[(7-chloroquinolin-4-yl)amino]-1,1,2,2-tetradeuteriopentyl]amino]ethanol;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O.C2H2O4/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16;3-1(4)2(5)6/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20);(H,3,4)(H,5,6)/i2D2,7D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVGVTDECKJJJK-XNXUTHBPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])NCCO.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675771 |

Source

|

| Record name | Oxalic acid--2-({4-[(7-chloroquinolin-4-yl)amino](1,1,2,2-~2~H_4_)pentyl}amino)ethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cletoquine-d4 Oxalate | |

CAS RN |

1216461-57-2 |

Source

|

| Record name | Oxalic acid--2-({4-[(7-chloroquinolin-4-yl)amino](1,1,2,2-~2~H_4_)pentyl}amino)ethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol-d4](/img/structure/B564390.png)

![1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride](/img/structure/B564397.png)

![Bicyclo[4.1.0]hepta-2,4-diene-7-carboxamide](/img/structure/B564412.png)